1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine
Description
Molecular Formula: C₁₄H₁₈ClNO₃S Structure: The compound consists of a 4-methylpiperidine core linked via a sulfonyl group to a substituted phenyl ring. The phenyl group is functionalized with chlorine (5-position), methoxy (2-position), and methyl (4-position) substituents.
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-10-4-6-16(7-5-10)20(17,18)14-9-12(15)11(2)8-13(14)19-3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUPPXCCPGBPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride
The benzenesulfonyl chloride intermediate is critical for introducing the sulfonamide group. A two-step process is typically employed:
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Sulfonation of 5-Chloro-2-methoxy-4-methyltoluene :
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Purification :
Preparation of 4-Methylpiperidine
The 4-methylpiperidine moiety is synthesized via:
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Reductive Amination of 4-Piperidone :
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Alternative Alkylation :
Coupling Strategies for Sulfonamide Formation
Nucleophilic Substitution Reaction
The sulfonyl chloride intermediate reacts with 4-methylpiperidine under basic conditions:
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Reaction Mechanism :
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Optimized Parameters :
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Side Reactions :
Alternative Coupling via EDCl/HOBt Activation
For substrates sensitive to strong bases, carbodiimide-mediated coupling is employed:
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Procedure :
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The sulfonyl chloride is converted to a sulfonic acid, which is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
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4-Methylpiperidine is then added to the activated intermediate.
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Conditions :
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Solvent: DMF or acetonitrile
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Temperature: Room temperature
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Yield: 60–70%
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Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | EDCl/HOBt Coupling |
|---|---|---|
| Yield | 65–78% | 60–70% |
| Reaction Time | 2–4 hours | 6–8 hours |
| Purification Ease | Crystallization | Column Chromatography |
| Scalability | High | Moderate |
| Cost | Low | High |
Key Insights :
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Nucleophilic substitution is preferred for industrial-scale synthesis due to lower reagent costs and shorter reaction times.
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EDCl/HOBt coupling is reserved for lab-scale reactions requiring mild conditions.
Industrial-Scale Process Considerations
Green Chemistry Metrics
Solvent Recycling
Challenges and Mitigation Strategies
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Regioselectivity in Sulfonation :
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Piperidine Over-Alkylation :
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant and Anxiolytic Properties
Research indicates that compounds with similar structural features to 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine exhibit antidepressant and anxiolytic effects. These compounds often target serotonin and norepinephrine transporters, leading to increased availability of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety .
Inhibition of Enzymatic Activity
The sulfonamide moiety present in this compound is known to interact with various enzymes, potentially inhibiting their activity. For example, sulfonamides have been studied for their role in inhibiting carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma and edema .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. The compound's structure suggests potential efficacy against bacterial strains, including resistant ones. The mechanism of action is believed to involve disruption of bacterial folic acid synthesis, a critical process for bacterial growth and replication .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. Research has focused on modifying various functional groups to enhance potency and selectivity for specific targets, such as serotonin receptors or bacterial enzymes .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The compound was administered alongside standard antidepressants, showing synergistic effects that enhanced overall efficacy .
Case Study 2: Antimicrobial Evaluation
In vitro tests revealed that this compound exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant and anxiolytic properties | Increased neurotransmitter availability |
| Enzymatic Inhibition | Inhibition of carbonic anhydrase | Potential treatment for glaucoma |
| Antimicrobial Activity | Disruption of bacterial folic acid synthesis | Effective against resistant bacterial strains |
| Structure-Activity Relationship | Optimization through functional group modifications | Enhanced potency and selectivity |
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs derived from the provided evidence, focusing on substituent variations and their implications.
2.1. 1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methoxymethyl)piperidine
- Molecular Formula: C₁₁H₁₆ClNO₃S₂
- Key Differences :
- Aromatic Ring : Replaces the phenyl ring with a thienyl (thiophene) system, introducing sulfur into the aromatic system.
- Substituents : The 4-methyl group on the piperidine is replaced with a methoxymethyl (-CH₂OCH₃) group.
- Implications: The thienyl ring may alter electronic properties due to sulfur’s lower electronegativity compared to oxygen in the methoxy group of the target compound.
2.2. 1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine
- Molecular Formula : C₁₅H₁₅ClFN₂O₂S
- Key Differences :
- Aromatic Ring : Features a 2-chloro-5-fluorophenyl group instead of 5-chloro-2-methoxy-4-methylphenyl.
- Piperidine Substituent : The 4-methyl group is replaced with a pyrrole ring.
- Implications: Fluorine’s strong electron-withdrawing effect may increase the sulfonyl group’s electrophilicity.
2.3. 1-(5-Chloro-2-methylphenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- Molecular Formula : C₂₁H₂₆ClN₂O₂S
- Key Differences :
- Core Structure : Uses a piperazine ring (two nitrogen atoms) instead of piperidine.
- Substituents : The aromatic ring has a simpler 5-chloro-2-methylphenyl group, while the sulfonyl group is attached to a 2,4,6-trimethylphenyl moiety.
- Implications: The piperazine core increases basicity due to the additional nitrogen atom.
Structural and Functional Comparison Table
Research Findings and Implications
- Electronic Effects : The methoxy group in the target compound donates electrons, contrasting with fluorine’s electron-withdrawing effect in the 2-chloro-5-fluorophenyl analog . This difference may influence reactivity in nucleophilic substitution reactions.
- Solubility : The methoxymethyl group in the thienyl analog likely improves aqueous solubility compared to the target compound’s methyl group.
- Biological Interactions : Piperazine-based analogs may exhibit enhanced binding to targets requiring basic nitrogen atoms, whereas pyrrole-substituted derivatives could engage in π-π stacking or hydrogen bonding.
Biological Activity
1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine, a compound with the molecular formula C13H19ClN2O3S and a molecular weight of 318.82 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19ClN2O3S
- Molecular Weight : 318.82 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
The biological activity of this compound is attributed to its sulfonamide moiety, which is known to interact with various biological targets. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Antimicrobial Properties
Sulfonamides are traditionally known for their antibacterial effects. The mechanism typically involves inhibition of bacterial folic acid synthesis. Although direct studies on this compound are sparse, related compounds have demonstrated significant antimicrobial activity against a range of pathogens .
Case Studies and Research Findings
Toxicological Profile
Understanding the toxicity is crucial for any pharmaceutical compound. Preliminary data suggests that sulfonamide derivatives generally exhibit moderate toxicity profiles; however, specific toxicological studies on this compound are necessary to establish safety benchmarks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
